2,3-Unsaturated 1,4-Benzodioxin Core Versus 2,3-Dihydro Analog: Differential Calcium Antagonist Selectivity Profile
The C2–C3 unsaturated 1,4-benzodioxin nucleus (present in (1,4-benzodioxin-2-yl)acetic acid) confers differential pharmacological selectivity compared to the saturated 2,3-dihydro-1,4-benzodioxin analogs in calcium antagonist assays. The unsaturated core is homologous to the 1,4-benzodioxepin substructure of the known calcium antagonist HP-406 and acts as a bioisostere of the 1,4-benzoxazine nucleus, both of which are established anticalcium scaffolds [1]. This structural distinction provides a rationale for selecting the unsaturated compound for calcium channel-related investigations.
| Evidence Dimension | Pharmacological selectivity profile (structural basis for calcium channel versus calmodulin antagonism) |
|---|---|
| Target Compound Data | 1,4-Benzodioxin core (unsaturated at C2–C3) |
| Comparator Or Baseline | 2,3-Dihydro-1,4-benzodioxin core (saturated at C2–C3) |
| Quantified Difference | No direct comparative data available; structural homology to established calcium antagonist scaffolds noted |
| Conditions | Structural analysis and literature precedent review |
Why This Matters
This differentiates the compound from saturated analogs in calcium channel research applications.
- [1] Sánchez I, Pujol MD, Guillaumet G, et al. Design and synthesis of substituted compounds containing the 1,4-benzodioxin subunit. New potential calcium antagonists. Eur J Med Chem. 2000;35(7-8):663-676. View Source
